![molecular formula C9H16O2 B3011441 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 2248335-36-4](/img/structure/B3011441.png)
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
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Overview
Description
“(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” is a chemical compound with the molecular formula C9H16O2 . It is also known as "Bicyclo[2.2.2]octan-1-ol, 4-methyl-" .
Molecular Structure Analysis
The InChI code for “(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” is 1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h10H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” has a molecular weight of 156.22 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Chemistry and Drug Design
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol: serves as a promising bioisostere for the phenyl ring in drugs like imatinib and vorinostat (SAHA) . In imatinib , this substitution enhances physicochemical properties, including increased water solubility, improved metabolic stability, and reduced lipophilicity. In the case of vorinostat , this substitution leads to novel bioactive analogs. Researchers explore this scaffold to expand the library of available saturated heteroaromatic bioisosteres for drug discovery .
Polymer Chemistry
The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one (also known as [2.2.2]VL ) has been investigated. Initiating the ROP with n-butyl lithium (n-BuLi) or catalyzing it with trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol yields P[2.2.2]VLs containing all cis-1,4 disubstituted cyclohexane rings . This research contributes to the development of novel polymers with specific structural features .
Organic Synthesis and Photoredox Catalysis
Researchers have explored the use of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol in (3 + 2) annulation reactions to synthesize bicyclo[3.1.0]hexanes . Additionally, the organic dye 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) , which has similar oxidation potential to the ruthenium catalyst, has been employed as a photoredox catalyst. This work contributes to the development of efficient synthetic methodologies .
Safety and Hazards
“(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHQLNGZRFYUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol | |
CAS RN |
2248335-36-4 |
Source
|
Record name | {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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